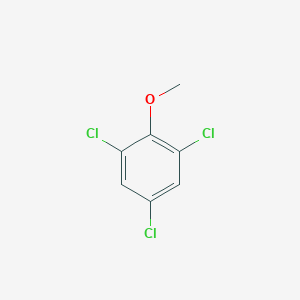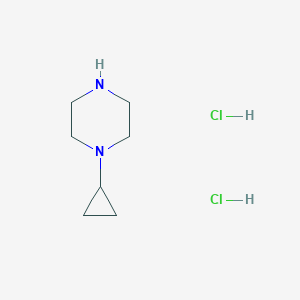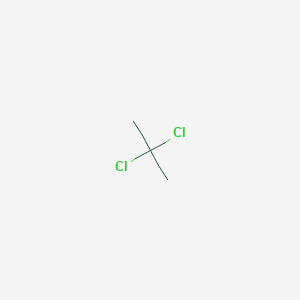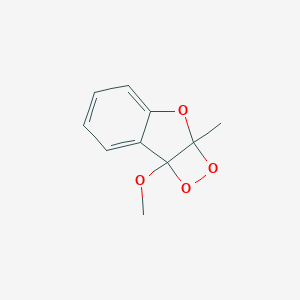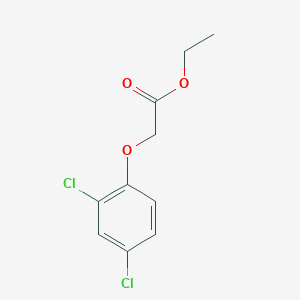
2,4-二氯苯氧乙酸乙酯
描述
Ethyl 2,4-dichlorophenoxyacetate is an organic compound with the chemical formula C10H10Cl2O3 . It is a systemic herbicide that kills most broadleaf weeds but is relatively unaffected by most grasses such as cereals, lawn turf, and grassland .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dichlorophenoxyacetate consists of 10 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms . The molecular weight is 249.09 .Physical And Chemical Properties Analysis
Ethyl 2,4-dichlorophenoxyacetate has a melting point of 96-98 °C and a boiling point of 145°C at 2mm pressure . Its density is estimated to be 1.3342 . It is advised to be stored at a temperature between 0-6°C .科学研究应用
除草剂毒性和环境影响
2,4-二氯苯氧乙酸乙酯是 2,4-二氯苯氧乙酸 (2,4-D) 的衍生物,主要用作除草剂。其环境影响,特别是对水污染的影响,已得到广泛研究。研究表明,2,4-D 可以通过农业径流进入自然环境,对非目标物种构成潜在风险,尤其是在水生生态系统中 (Zuanazzi, Ghisi, & Oliveira, 2020)。另一项研究讨论了从受污染水源中去除 2,4-D 的挑战,强调需要更有效的去除方法 (EvyAlice Abigail, MelvinSamuel, Needhidasan, & Ramalingam, 2017).
农业应用和残留分析
在农业领域,确定作物中 2,4-D 的残留水平对于确保食品安全至关重要。一项研究开发了一种使用 SPE-HPLC 测定橙子中 2,4-D 残留的方法,突出了其在食品安全监测中的相关性 (Zheng, 2013).
分子相互作用和 DNA 损伤
在分子水平上,2,4-D 与 DNA 的相互作用已被研究以了解其遗传毒性潜力。一项使用光谱和伏安技术的研究发现,2,4-D 作为 DNA 的沟槽结合剂,可能导致结构损伤 (Ahmadi & Bakhshandeh, 2009).
废水处理的高级氧化工艺
对废水处理中高级氧化工艺的研究已经确定了 2,4-D 降解中的有机中间体。这对于了解 2,4-D 在环境背景下的分解方式非常重要,并有助于开发有效的处理方法 (Sun & Pignatello, 1993).
植物修复和生物修复
在一项探索在植物修复中使用细菌内生菌的研究中,结果表明用能够降解 2,4-D 的细菌接种植物可以增强从受污染土壤中去除这种除草剂的能力 (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, & Dowling, 2006).
作为除草剂的作用模式
了解 2,4-D 的作用模式揭示了其对阔叶杂草的选择性毒性。它模拟天然生长素,在易感物种中引起异常生长和植物死亡 (Song, 2014).
安全和危害
Ethyl 2,4-dichlorophenoxyacetate is classified as having acute toxicity (Category 4, Oral), skin sensitization (Category 1), serious eye damage (Category 1), and is hazardous to the aquatic environment both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .
属性
IUPAC Name |
ethyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-14-10(13)6-15-9-4-3-7(11)5-8(9)12/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLBZIVMVVHMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041346 | |
| Record name | 2,4-D-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dichlorophenoxyacetate | |
CAS RN |
533-23-3 | |
| Record name | Ethyl 2,4-dichlorophenoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.782 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8J68U4959 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

